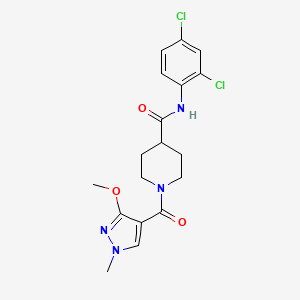

N-(2,4-dichlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,4-dichlorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds known for their affinity to cannabinoid receptors. These compounds are of significant interest due to their potential therapeutic applications, particularly in the modulation of the endocannabinoid system. The papers provided discuss analogues of cannabinoid ligands with variations in their chemical structure that affect their binding affinity and pharmacological activity.

Synthesis Analysis

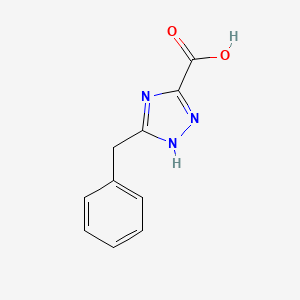

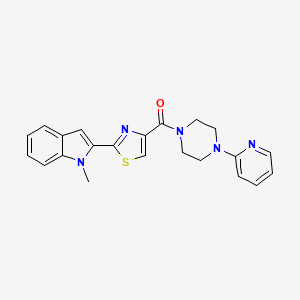

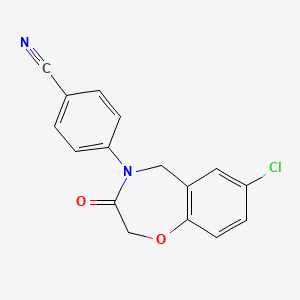

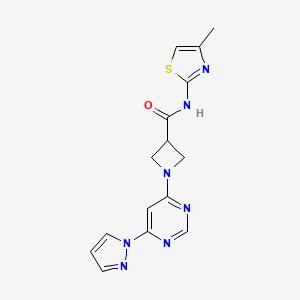

The synthesis of analogues of cannabinoid ligands, such as the ones described in the papers, involves creating variations of the core structure to explore their interaction with cannabinoid receptors. In the first paper, a series of new analogues were synthesized, including compounds with a piperidinyl group attached to a dihydroindeno[1,2-c]pyrazole core, which is substituted with a dichlorophenyl moiety . These compounds were evaluated for their affinity to cannabinoid CB2 receptors, with some showing high affinity in the nanomolar range. The synthesis process likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the dichlorophenyl group, and the attachment of the piperidinyl moiety.

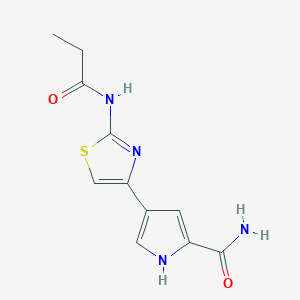

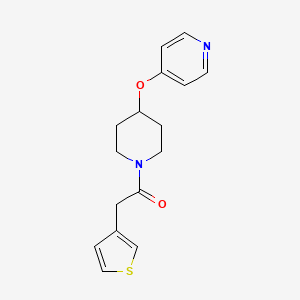

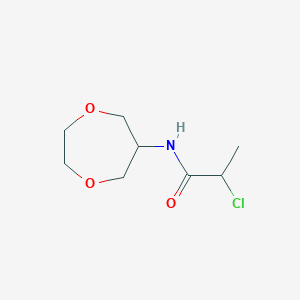

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms. The dichlorophenyl group is a significant pharmacophore, contributing to the ligand's affinity for cannabinoid receptors. The piperidine ring is another common feature in these molecules, which may influence the ligand's receptor binding and overall pharmacokinetic properties. The specific substituents and their positions on the core structure play a crucial role in determining the compound's affinity and selectivity for cannabinoid receptors.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not explicitly mentioned in the abstracts, we can infer that these properties would be influenced by the compound's molecular structure. The presence of chloro and methoxy groups suggests that the compound may have moderate lipophilicity, which could affect its ability to cross biological membranes. The amide linkage may contribute to the compound's stability and solubility in biological environments. The overall shape and electronic distribution of the molecule would be key factors in its interaction with cannabinoid receptors.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and CB1 Cannabinoid Receptor Antagonism

One notable research application involves the molecular interaction of certain analogs of this compound with the CB1 cannabinoid receptor. For instance, studies have explored the antagonist properties of these compounds towards CB1 receptors, providing insights into their potential therapeutic applications. The antagonist activity is significant for understanding the modulation of the endocannabinoid system, with implications for treating conditions where this system is dysregulated. Detailed conformational analysis and pharmacophore models developed for these compounds contribute to the understanding of cannabinoid receptor ligand interactions, highlighting their significance in drug design and discovery (Shim et al., 2002).

Medical Imaging Applications

The synthesis and evaluation of methoxy- and fluorine-substituted analogs for their binding affinity to the CB1 receptor underscore their potential as tracers for medical imaging, specifically positron emission tomography (PET). This application is crucial for advancing neuroimaging techniques, allowing for the detailed study of CB1 receptor distribution in the brain and its involvement in various neurological conditions. The development of such tracers is a step forward in non-invasive diagnostic approaches, enabling the exploration of endocannabinoid system alterations in real-time (Tobiishi et al., 2007).

Synthesis and Structural Characterization

Research has also focused on the synthesis methodologies and structural characterization of these compounds and their derivatives. The ability to efficiently synthesize and accurately characterize these compounds is foundational for their application in scientific research. X-ray crystallography, for instance, provides precise information on the molecular structure, facilitating the exploration of structure-activity relationships essential for drug design. This area of research supports the development of novel compounds with optimized properties for potential therapeutic use (Lv et al., 2013).

Antimicrobial Activity

Additionally, the synthesis and evaluation of novel derivatives have been investigated for their antimicrobial properties. The discovery of new antimicrobial agents is critical in the fight against drug-resistant bacteria and fungi. The exploration of these compounds' antimicrobial activity opens avenues for developing new antibiotics, addressing the urgent need for novel therapeutics against resistant microbial strains (Okasha et al., 2022).

Eigenschaften

IUPAC Name |

N-(2,4-dichlorophenyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N4O3/c1-23-10-13(17(22-23)27-2)18(26)24-7-5-11(6-8-24)16(25)21-15-4-3-12(19)9-14(15)20/h3-4,9-11H,5-8H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZIUKVGUOOCDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)

![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B2506592.png)

![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)